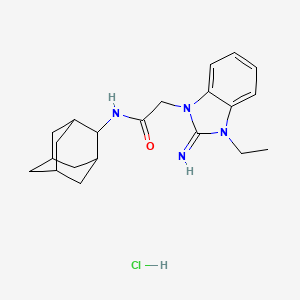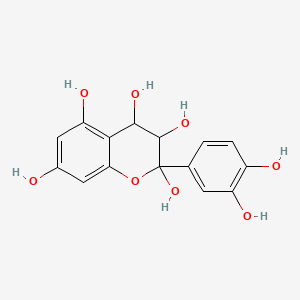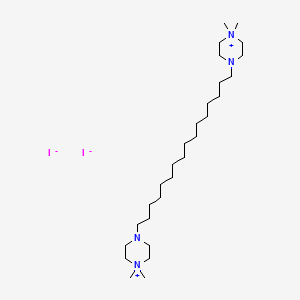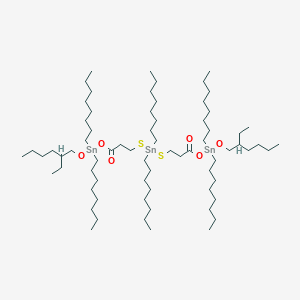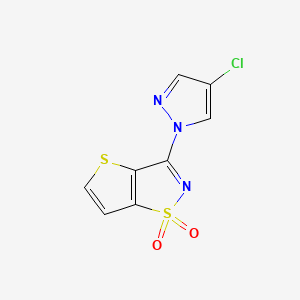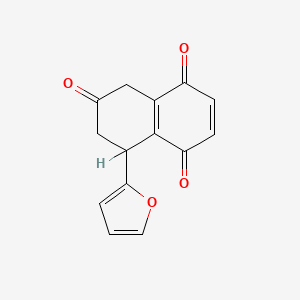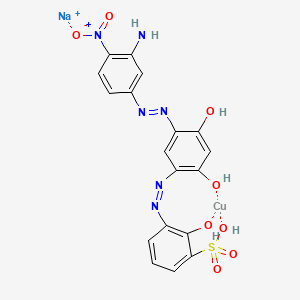
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethoxyphenyl and methyleneamino groups. The tetrahydro-pyrimidinyl moiety is then synthesized and attached to the benzamide structure. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids.
Medicine
In medicine, Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- might be explored for its therapeutic potential. Researchers may study its effects on cellular pathways and its potential as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- include other benzamide derivatives with different substituents. Examples include:
- Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-oxo-1(2H)-pyrimidinyl)-
- Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)-
Uniqueness
The uniqueness of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
131528-81-9 |
|---|---|
Fórmula molecular |
C34H31N5O5S |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-[5-[(2-methylanilino)methyl]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C34H31N5O5S/c1-22-9-7-8-12-28(22)36-21-27-32(41)38(26-10-5-4-6-11-26)34(45)39(33(27)42)37-31(40)24-14-16-25(17-15-24)35-20-23-13-18-29(43-2)30(19-23)44-3/h4-20,27,36H,21H2,1-3H3,(H,37,40) |
Clave InChI |
JRNBVLMSEMUBNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

